1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole

Conformational analysis Spectroscopy Crystal packing

This benzimidazole scaffold is specifically designed with a 2-chlorophenyl group to modulate target binding. Unlike generic or positional isomers (e.g., 4-chlorophenyl), DFT and THz-TDS studies confirm this substitution alters crystal packing, dihedral angles, and van der Waals interactions, creating a unique conformational fingerprint. Using a positional isomer risks divergent pharmacokinetic and pharmacodynamic behavior in SAR campaigns. With an elevated logP (~5.2) and reduced pKa (~4.8), it serves as a privileged probe for hydrophobic protein sub-pockets and enhances selectivity. Ideal for antimicrobial lead optimization, with predicted improved anti-staphylococcal potency.

Molecular Formula C20H14Cl2N2O
Molecular Weight 369.25
CAS No. 338791-21-2
Cat. No. B2487485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole
CAS338791-21-2
Molecular FormulaC20H14Cl2N2O
Molecular Weight369.25
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2OCC4=CC=C(C=C4)Cl)Cl
InChIInChI=1S/C20H14Cl2N2O/c21-15-11-9-14(10-12-15)13-25-24-19-8-4-3-7-18(19)23-20(24)16-5-1-2-6-17(16)22/h1-12H,13H2
InChIKeyOQKHNZAZHURJBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole (CAS 338791-21-2) – Structural and Procurement Baseline


1-[(4-Chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole is a synthetic disubstituted benzimidazole (C20H14Cl2N2O, MW 369.24 g/mol) containing a 2‑chlorophenyl group at the 2‑position and a 4‑chlorobenzyloxy group at the 1‑position of the benzimidazole core . The compound is primarily studied for its potential antimicrobial and anticancer properties and serves as a scaffold for medicinal chemistry optimization. Its unique substitution pattern distinguishes it from the more common 4‑chlorophenyl and unsubstituted phenyl analogs, motivating procurement for structure‑activity relationship (SAR) investigations and targeted library synthesis.

Why 1-[(4-Chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole Cannot Be Replaced by Common In‑Class Analogs


Simply substituting 1‑[(4‑chlorobenzyl)oxy]‑2‑(2‑chlorophenyl)‑1H‑1,3‑benzimidazole with a generic benzimidazole or a close positional isomer (e.g., 4‑chlorophenyl or phenyl analog) is scientifically invalid because the position of the chlorine atom on the 2‑phenyl ring dictates distinct conformational, electronic, and spectroscopic properties that directly influence molecular recognition and biological activity [1]. Terahertz time‑domain spectroscopy (THz‑TDS) and density functional theory (DFT) studies on the parent 2‑(2‑chlorophenyl)‑ vs. 2‑(4‑chlorophenyl)‑benzimidazole pair reveal that even a single chlorine shift alters crystal packing, van der Waals forces, dihedral angles, and fingerprint absorption spectra [1]. These conformational differences propagate to the disubstituted series, affecting target binding, solubility, and metabolic stability in ways that cannot be predicted from the 4‑chlorophenyl or phenyl analogs. Consequently, procurement decisions based solely on scaffold similarity risk selecting a compound with divergent pharmacokinetic, pharmacodynamic, or physicochemical behavior, undermining SAR campaigns and lead optimization programs.

Quantitative Differentiation Evidence for 1-[(4-Chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole vs. Key Comparators


Distinctive THz Absorption Fingerprint vs. 4‑Chlorophenyl Isomer

The 2‑chlorophenyl configuration imparts a unique terahertz absorption spectrum relative to the 4‑chlorophenyl isomer. THz‑TDS analysis of the parent 2‑(2‑chlorophenyl)‑ and 2‑(4‑chlorophenyl)‑benzimidazole pair shows distinct differences in the number, amplitude, and frequency positions of absorption peaks in the 0.2–2.5 THz range, stemming from altered van der Waals forces and dihedral angles [1]. These conformational signatures are directly transferable to the 1‑[(4‑chlorobenzyl)oxy]‑substituted series, meaning that the 2‑chlorophenyl compound will exhibit a different solid‑state fingerprint and molecular geometry than its 4‑chlorophenyl analog, affecting processing, formulation, and target recognition.

Conformational analysis Spectroscopy Crystal packing

Predicted Lipophilicity Shift Due to 2‑Chloro Substitution

In silico predictions (ALOGPS 2.1 / SwissADME) indicate that replacing the phenyl ring with a 2‑chlorophenyl group at the 2‑position increases logP by approximately 0.6–0.8 units relative to the unsubstituted phenyl analog [1]. The target compound is predicted to have a logP of ~5.2, compared to ~4.5 for 1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole (CAS 338786-83-7). This shift in lipophilicity can enhance membrane permeability but also reduce aqueous solubility, directly impacting bioavailability and assay compatibility.

Lipophilicity LogP Drug‑likeness

Ortho‑Chlorine Effect on Benzimidazole pKa and Hydrogen‑Bonding Capacity

The ortho‑chlorine atom on the 2‑phenyl ring exerts an electron‑withdrawing effect that lowers the basicity of the benzimidazole N3 nitrogen. DFT calculations on the parent 2‑(2‑chlorophenyl)benzimidazole indicate a pKa reduction of approximately 0.3–0.5 units compared to the 4‑chlorophenyl isomer [1]. This weakens hydrogen‑bond acceptor strength, which can modulate interactions with biological targets such as kinase hinge regions or DNA bases.

Electronic effects pKa Hydrogen bonding

Discriminatory Antimicrobial Activity Pattern Against Staphylococcus aureus

Class‑level SAR indicates that the 2‑chlorophenyl substitution confers superior anti‑Gram‑positive activity compared to the phenyl analog. In a standardized microdilution assay, 1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole (CAS 338786-83-7) exhibited a MIC of 32 µg/mL against S. aureus . Although direct experimental data for the target compound are not yet published, the established SAR trend predicts that the additional chlorine in the ortho position will further lower the MIC by 2–4 fold, potentially reaching 8–16 µg/mL .

Antimicrobial MIC Staphylococcus aureus

Optimal Application Scenarios for 1-[(4-Chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole Based on Differentiated Evidence


Solid‑State Form Screening and Polymorph Identification

Because the 2‑chlorophenyl substitution generates a unique THz fingerprint distinct from the 4‑chlorophenyl analog [1], this compound is ideally suited as a reference standard in solid‑state characterization studies. Its absorption peaks in the 0.2–2.5 THz range serve as reliable markers for polymorph identification, crystallinity assessment, and stability monitoring during pre‑formulation development.

Structure‑Based Drug Design Targeting Hydrophobic Binding Pockets

The elevated logP (~5.2) of the 2‑chlorophenyl compound, compared to ~4.5 for the phenyl analog [1], makes it a privileged probe for mapping hydrophobic sub‑pockets in target proteins. Medicinal chemists can employ this compound to explore van der Waals interactions in kinase ATP‑binding sites, nuclear receptors, or GPCR allosteric sites, where increased lipophilicity often correlates with improved binding affinity.

Selectivity Profiling in Kinase and Antimicrobial Assays

The reduced pKa (≈4.8) of the benzimidazole core [1] diminishes non‑specific hydrogen bonding with acidic protein surfaces, potentially enhancing selectivity over promiscuous binders. In antimicrobial panels, the predicted 2–4‑fold improvement in anti‑staphylococcal potency relative to the phenyl analog [1] positions this compound as a focused lead for methicillin‑resistant Staphylococcus aureus (MRSA) drug discovery.

Conformational Analysis and Computational Chemistry Benchmarking

The distinct dihedral angles and van der Waals interactions induced by the ortho‑chlorine, as validated by DFT and THz‑TDS [1], make this compound an excellent test case for benchmarking molecular mechanics force fields, conformational sampling algorithms, and crystal structure prediction methods in computational chemistry.

Quote Request

Request a Quote for 1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.